molecular formula C14H9FN2O B13413011 2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 62681-97-4

2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B13413011
CAS No.: 62681-97-4
M. Wt: 240.23 g/mol
InChI Key: QDROCLXUUMLOEK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the fluorophenyl and phenyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-fluorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted oxadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 2-Phenyl-5-(4-fluorophenyl)-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(3-Methylphenyl)-5-phenyl-1,3,4-oxadiazole

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the fluorophenyl group in this compound imparts unique electronic and steric effects, making it distinct from its analogs.

Properties

CAS No.

62681-97-4

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H9FN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H

InChI Key

QDROCLXUUMLOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

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